molecular formula C8H16Cl2N2O B2517458 3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride CAS No. 1241620-77-8

3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride

Cat. No. B2517458
CAS RN: 1241620-77-8
M. Wt: 227.13
InChI Key: UDFNKEIZUVVOAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the photocycloaddition reaction of dioxopyrroline to dihydrofurans, leading to the formation of dihydropyridones and a 2,4-dioxa-10-azatricyclo[6.3.0.03,7]undecane ring system . Another synthesis route for a related compound includes the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid in aqueous ethanol under refluxing conditions, which yields 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones . These methods could potentially be adapted for the synthesis of 3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, a 2,4-dioxa-10-azatricyclo[6.3.0.03,7]undecane, was determined by X-ray crystallographic analysis . This technique could be employed to elucidate the molecular structure of 3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride, providing detailed information about its stereochemistry and conformation.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride. However, the photocycloaddition reactions and the reactions with barbituric acids described in the papers suggest that the compound may also undergo similar cycloaddition reactions or could be reactive towards nucleophiles due to the presence of azatricyclo ring systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride are not discussed in the provided papers, the methods used to confirm the structures of related compounds, such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis , could be applied to determine these properties. These techniques would provide valuable information on the compound's purity, stability, and functional groups.

Scientific Research Applications

Synthesis and Characterization

A novel rearrangement involving the transition of a methylene group from nitrogen to oxygen during the reduction process of certain compounds has been reported, leading to new compounds with an oxaquinuclidine skeleton. These compounds, including structures similar to 3-Oxa-7,10-diazatricyclo[3.3.3.0^1,5]undecane, have been characterized using advanced NMR spectroscopic techniques and single-crystal XRD, providing insights into their stereochemistry and potential applications in various fields of chemistry (Vengatesh & Sundaravadivelu, 2019).

Chemical Transformations and Reactions

Research into the base-promoted rearrangement of cage α-haloketones has led to the synthesis of complex polycyclic structures, showcasing the versatility and reactivity of these compounds in chemical transformations. These studies contribute to our understanding of the reactivity patterns and potential synthetic applications of compounds related to 3-Oxa-7,10-diazatricyclo[3.3.3.0^1,5]undecane (Marchand & Chou, 1975).

Corrosion Inhibition

The effectiveness of certain piperidine and oxaquinuclidine core-containing compounds, similar to 3-Oxa-7,10-diazatricyclo[3.3.3.0^1,5]undecane, as corrosion inhibitors for copper in acidic environments has been evaluated. These compounds show promise in protecting metal surfaces from corrosion, which is crucial for industrial applications, particularly in harsh chemical environments (Vengatesh & Sundaravadivelu, 2020).

Cycloaddition Reactions

Cycloaddition reactions involving aminoallyl cations with dienes have been explored, leading to the synthesis of compounds with oxatricyclo[4.3.1.0^2,5]undecenone cores. Such reactions expand the toolbox for constructing complex molecular architectures, potentially useful in the development of new materials and pharmaceuticals (Oh et al., 2003).

Crystal Structure Analysis

The crystal structure analysis of compounds like 6-trichloromethyl-9-oxa-5-azatricyclo[6.2.1.0^1,5]undecan-10-one provides valuable insights into the stereochemical configurations and molecular geometries of these complex molecules. Such studies are fundamental in understanding the physical and chemical properties of new compounds, facilitating their application in various scientific domains (Yang, Sun, & Zhu, 2011).

properties

IUPAC Name

3-oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-7-2-10-4-8(7,3-9-1)6-11-5-7;;/h9-10H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFNKEIZUVVOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23CNCC2(CN1)COC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride

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